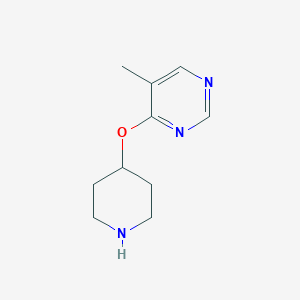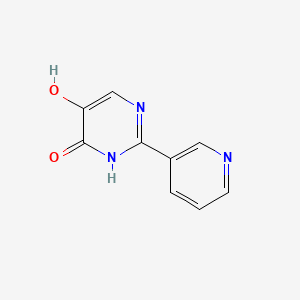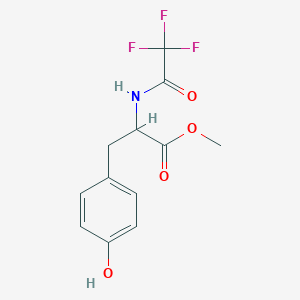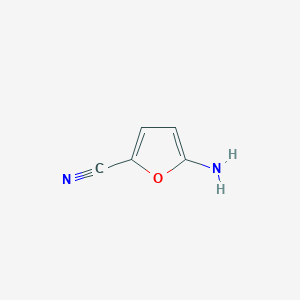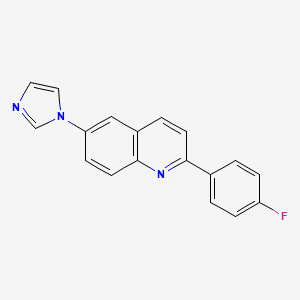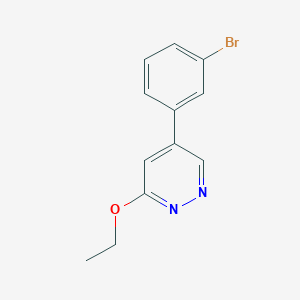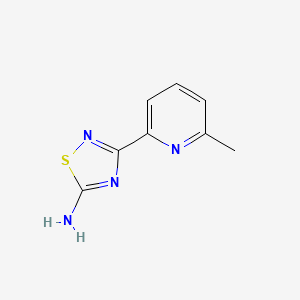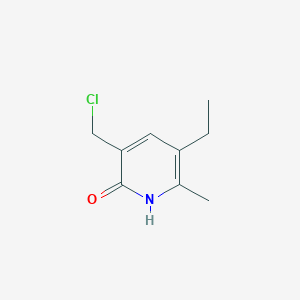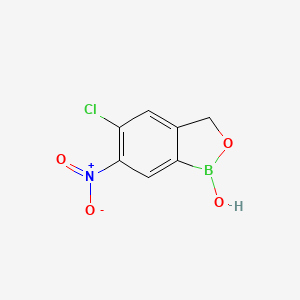
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole is a compound belonging to the benzoxaborole family, which is known for its versatile applications in medicinal chemistry. Benzoxaboroles are characterized by their unique boron-containing structure, which imparts desirable physicochemical and drug-like properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrophenol with boronic acid derivatives. The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
化学反応の分析
Types of Reactions
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-nitro-3H-2,1-benzoxaborole-1-one.
Reduction: Formation of 5-chloro-1-hydroxy-6-amino-3H-2,1-benzoxaborole.
Substitution: Formation of various substituted benzoxaboroles depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its antifungal, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. In antifungal applications, it inhibits the activity of aminoacyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi. This inhibition leads to the accumulation of mischarged tRNA, ultimately disrupting protein synthesis and causing fungal cell death . The compound’s boron atom plays a key role in its binding affinity and specificity towards the enzyme .
類似化合物との比較
Similar Compounds
5-fluoro-1-hydroxy-3H-2,1-benzoxaborole: Known for its antifungal properties and used in the treatment of onychomycosis.
5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Similar structure but lacks the nitro group, affecting its reactivity and applications.
6-nitro-2,1-benzoxaborol-1(3H)-ol: Similar nitro group but different substitution pattern, leading to variations in biological activity.
Uniqueness
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole stands out due to its unique combination of functional groups, which imparts distinct reactivity and biological activity. The presence of both chlorine and nitro groups enhances its potential as a versatile compound in medicinal chemistry .
特性
CAS番号 |
1285533-36-9 |
|---|---|
分子式 |
C7H5BClNO4 |
分子量 |
213.38 g/mol |
IUPAC名 |
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H5BClNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2,11H,3H2 |
InChIキー |
DHNMPDSDKYWDBV-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC(=C(C=C2CO1)Cl)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

